Chemical structure of 4,5-dimethyl-2,3-dihydrofuran C6H10O
Chemical structure of 4,5-dimethyl-2,3-dihydrofuran C6H10O
An In-depth Technical Guide to the Chemical Structure of 4,5-dimethyl-2,3-dihydrofuran (C₆H₁₀O)
Abstract
The dihydrofuran motif is a cornerstone in synthetic and medicinal chemistry, appearing in a vast array of natural products and pharmacologically active molecules. This guide provides a comprehensive technical overview of a specific, representative member of this class: 4,5-dimethyl-2,3-dihydrofuran (C₆H₁₀O). We will move beyond a simple recitation of facts to explore the nuanced interplay between its structure, synthesis, and reactivity. This document is structured to serve as a practical reference, detailing the causal logic behind synthetic strategies and analytical protocols. Key sections include a thorough examination of its molecular architecture, detailed synthetic pathways with step-by-step protocols, in-depth spectroscopic characterization (NMR, IR, MS), an analysis of its chemical reactivity centered on the enol ether functionality, and a discussion of its potential applications as a versatile synthon in drug discovery.
Molecular Structure and Physicochemical Properties
4,5-dimethyl-2,3-dihydrofuran is a heterocyclic compound built upon a five-membered dihydrofuran ring. The defining feature of the 2,3-dihydrofuran subclass is the endocyclic enol ether, where a carbon-carbon double bond is positioned between the oxygen atom and a saturated carbon. This arrangement is distinct from its isomer, 2,5-dihydrofuran, and is the primary determinant of its characteristic reactivity. The molecule is further substituted with two methyl groups at the C4 and C5 positions.
Caption: General workflow for the synthesis of the target molecule.
Experimental Protocol: Acid-Catalyzed Cyclization
This protocol describes a self-validating system where the removal of water provides a direct visual and quantitative measure of reaction progress.
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Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. The use of the Dean-Stark trap is critical; it allows for the azeotropic removal of water as it is formed, driving the reaction equilibrium towards the product in accordance with Le Châtelier's principle.
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Charging the Flask: To the flask, add 3-methyl-4-hydroxypentan-2-one (1.0 eq), toluene (approx. 0.2 M concentration), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq). Toluene is chosen as the solvent for its ability to form a low-boiling azeotrope with water and its relatively high boiling point, which allows the reaction to proceed at an appropriate temperature.
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Reaction Execution: Heat the mixture to reflux. Water will begin to collect in the graduated arm of the Dean-Stark trap. Monitor the reaction by observing the volume of water collected. The reaction is complete when water ceases to be produced and the theoretical amount has been collected (1.0 eq).
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Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst. This step is crucial to prevent product degradation during subsequent purification. Wash further with brine to remove residual water.
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Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation or flash column chromatography on silica gel to yield pure 4,5-dimethyl-2,3-dihydrofuran.
Structural Elucidation by Spectroscopic Analysis
Confirming the chemical structure of a synthesized molecule is paramount. A combination of NMR, IR, and mass spectrometry provides an unambiguous fingerprint of 4,5-dimethyl-2,3-dihydrofuran. While experimental spectra for this specific molecule are not widely published, we can accurately predict the key signals based on fundamental principles and data from analogous structures. [1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (splitting pattern).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (at C4) | ~1.7-1.8 | Singlet (s) | 3H | Vinylic methyl group on a tetrasubstituted double bond. |
| -CH₃ (at C5) | ~1.2-1.3 | Doublet (d) | 3H | Coupled to the single proton at C5. |
| -CH₂- (at C3) | ~2.3-2.5 | Triplet (t) | 2H | Adjacent to the methylene group at C2. |
| -CH₂- (at C2) | ~4.1-4.3 | Triplet (t) | 2H | Deshielded by the adjacent oxygen atom. |
| -CH- (at C5) | ~4.6-4.8 | Quartet (q) | 1H | Deshielded by oxygen and coupled to the C5-methyl group. |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| -C H₃ (at C4) | ~10-15 | Standard aliphatic methyl carbon. |
| -C H₃ (at C5) | ~20-25 | Standard aliphatic methyl carbon. |
| -C H₂- (at C3) | ~30-35 | Aliphatic methylene carbon. |
| -C H₂- (at C2) | ~70-75 | Methylene carbon deshielded by the adjacent oxygen. |
| -C H- (at C5) | ~80-85 | Methine carbon deshielded by the adjacent oxygen. |
| =C - (at C4) | ~110-115 | Quaternary vinylic carbon of the enol ether. |
| =C - (at C5) | ~150-155 | Substituted vinylic carbon deshielded by oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2850-3000 | C-H (sp³) stretch | Medium-Strong | Aliphatic C-H bonds of methyl and methylene groups. |
| 1670-1690 | C=C stretch | Medium | Characteristic of the enol ether double bond. |
| 1100-1200 | C-O-C stretch | Strong | Asymmetric stretch of the ether linkage, a key diagnostic peak. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 98, corresponding to the molecular weight of C₆H₁₀O.
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Key Fragmentation: A likely and diagnostically significant fragmentation pathway is the loss of a methyl group (-CH₃) from the C5 position via alpha-cleavage, leading to a stable oxonium ion. This would produce a strong fragment peak at m/z = 83 (98 - 15). Further fragmentation could involve rearrangements and loss of small neutral molecules like CO or ethylene.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4,5-dimethyl-2,3-dihydrofuran is dominated by its enol ether moiety. The oxygen atom donates electron density into the double bond, making the C3 position nucleophilic and susceptible to attack by electrophiles.
Acid-Catalyzed Hydrolysis
A classic reaction of enol ethers is acid-catalyzed hydrolysis, which cleaves the ether linkage to produce a carbonyl compound and an alcohol. In this case, hydrolysis yields 3-methyl-4-hydroxypentan-2-one, the reverse of the synthetic reaction described earlier.
Caption: Key steps in the hydrolysis of the dihydrofuran ring.
Mechanistic Causality:
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Protonation: The reaction is initiated by the protonation of the double bond at the C3 position. This is the more favorable site of protonation (as opposed to the oxygen atom) because it leads to a resonance-stabilized oxocarbenium ion intermediate.
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Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic C2 carbon.
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Deprotonation & Tautomerization: Loss of a proton yields a cyclic hemiacetal, which is in equilibrium with its open-chain hydroxy ketone form. The equilibrium strongly favors the more stable acyclic product.
Relevance and Applications in Drug Development
While 4,5-dimethyl-2,3-dihydrofuran itself is not a therapeutic agent, its core structure is of significant interest to medicinal chemists. The furan and dihydrofuran rings are considered "privileged scaffolds" in drug discovery. [4][5]They are present in numerous bioactive natural products and synthetic drugs, exhibiting a wide range of activities including antibacterial, anti-inflammatory, and anticancer properties. [5][6] The primary value of 4,5-dimethyl-2,3-dihydrofuran for drug development professionals lies in its utility as a versatile chemical building block (synthon) .
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Bioisosterism: The dihydrofuran ring can serve as a bioisostere for other cyclic or acyclic structures, such as phenyl or cyclopentyl rings. [4]This allows chemists to modulate physicochemical properties like solubility, metabolic stability, and polarity while potentially retaining or enhancing biological activity.
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Scaffold for Elaboration: The enol ether functionality can be readily transformed into other functional groups, allowing for the construction of more complex molecular architectures. For example, it can be a precursor to γ-lactones or substituted tetrahydrofurans, both of which are common motifs in pharmacologically active compounds. [7]* Stereochemical Control: The chiral center at C5 provides a handle for creating stereochemically defined molecules, which is essential for developing selective and potent drugs.
Conclusion
4,5-dimethyl-2,3-dihydrofuran is more than just a simple heterocyclic molecule; it is a model system for understanding the synthesis, properties, and reactivity of the valuable 2,3-dihydrofuran class. Its structure, defined by the endocyclic enol ether and specific substitution pattern, is readily confirmed through a multi-pronged spectroscopic approach. Its synthesis via acid-catalyzed cyclization is a robust and mechanistically insightful process. For researchers in drug discovery, this compound and its derivatives represent a rich platform for scaffold hopping, bioisosteric replacement, and the development of novel therapeutics. This guide has provided the foundational, technical knowledge required to confidently synthesize, analyze, and strategically employ this versatile chemical entity.
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